molecular formula C4H5BrN2OS B1287549 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 61450-91-7

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No.: B1287549
CAS No.: 61450-91-7
M. Wt: 209.07 g/mol
InChI Key: WLFHBDROTUDXEH-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methoxymethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence the compound’s binding affinity and specificity for its molecular targets. The thiadiazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to its thiadiazole core, which imparts distinct electronic and steric properties compared to benzoic acid or benzoate derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFHBDROTUDXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605830
Record name 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61450-91-7
Record name 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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